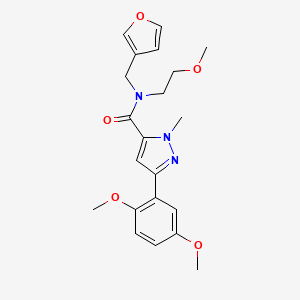
3-(2,5-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H25N3O5 and its molecular weight is 399.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(2,5-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure
The chemical structure of the compound is characterized by a pyrazole core substituted with various functional groups, which may influence its biological activity. The molecular formula is C17H20N2O4, and its structural representation is as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:
- Formation of the pyrazole ring.
- Introduction of the furan and methoxyethyl substituents.
- Final carboxamide formation through acylation reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a related study evaluated the cytotoxic effects of various pyrazole compounds against human carcinoma cell lines using the MTT assay. The results indicated promising IC50 values, suggesting that modifications in the structure can enhance anticancer activity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Lung Carcinoma | 8.74 | |
| Compound B | Liver Carcinoma | 5.35 | |
| Cisplatin | Lung Carcinoma | 6.39 |
The mechanisms by which pyrazole derivatives exert their biological effects are still under investigation. Potential mechanisms include:
- Inhibition of cell proliferation : Pyrazoles may interfere with cell cycle progression.
- Induction of apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
Neuroprotective Effects
There is emerging evidence that pyrazole compounds may also exhibit neuroprotective properties. Research indicates that some derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
- Study on Anticancer Activity : A study focused on a series of pyrazole derivatives, including the compound , demonstrated significant cytotoxicity against various cancer cell lines, with structure-activity relationship (SAR) analyses revealing key substitutions that enhance activity.
- Neuroprotective Study : Another investigation assessed the neuroprotective effects of similar compounds in models of oxidative stress, showing that certain modifications led to increased cellular viability and reduced markers of oxidative damage.
Propriétés
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-23-19(21(25)24(8-10-26-2)13-15-7-9-29-14-15)12-18(22-23)17-11-16(27-3)5-6-20(17)28-4/h5-7,9,11-12,14H,8,10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXCMYAEYZDZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N(CCOC)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














